molecular formula C10H16Cl2N4O2 B1431757 Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride CAS No. 1423025-81-3

Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride

Cat. No. B1431757
CAS RN: 1423025-81-3
M. Wt: 295.16 g/mol
InChI Key: DOJPXMYMIBYVOB-UHFFFAOYSA-N
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Description

“Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1423025-81-3 . It has a molecular weight of 295.17 . The compound is typically stored at room temperature and is available in powder form .

It is a powder that is stored at room temperature .

Scientific Research Applications

Neuroprotective Agent

This compound has been studied for its potential as a neuroprotective agent . It’s being evaluated for its ability to protect neuronal function and structure, which is crucial in preventing or slowing the progression of neurodegenerative diseases . The compound’s derivatives have shown promise in reducing neuronal death, which could be beneficial in treating conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury .

Anti-neuroinflammatory Properties

Research indicates that Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride may have anti-neuroinflammatory properties . It could inhibit the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response in the brain . This application is particularly relevant for conditions where inflammation plays a key role, such as multiple sclerosis and encephalitis.

Anticancer Activity

The compound has been explored for its anticancer activity . Pyrimidine derivatives, to which this compound is related, have been used in the synthesis of novel compounds with potential antiproliferative activity against human cancer cell lines . This suggests that Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride could be a precursor or a candidate for developing new anticancer drugs.

Antimicrobial Activity

There’s evidence to suggest that this compound could have antimicrobial activity . Its structural analogs have shown effectiveness against various bacterial and fungal strains, which implies that it could be used in the development of new antimicrobial agents .

Chemical Synthesis and Drug Development

In the field of chemical synthesis and drug development , this compound serves as an important intermediate. It can be used to synthesize a wide range of chemical entities that have diverse biological activities, making it a valuable tool for medicinal chemists .

Pharmacological Research

Lastly, in pharmacological research , Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride is used to study various biological pathways and processes. Its interactions with different enzymes and receptors can help in understanding the underlying mechanisms of diseases and in the development of targeted therapies .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 6-piperazin-1-ylpyridazine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.2ClH/c1-16-10(15)8-2-3-9(13-12-8)14-6-4-11-5-7-14;;/h2-3,11H,4-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJPXMYMIBYVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride
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Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride
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Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride
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Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride
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Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate dihydrochloride

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